4-Benzoylphenyl (4-nitrophenoxy)acetate
Description
4-Benzoylphenyl (4-nitrophenoxy)acetate is an ester derivative featuring a benzoyl-substituted phenyl group linked via an acetoxy bridge to a 4-nitrophenoxy moiety. The benzoyl group (electron-withdrawing) and nitro group (strong electron-withdrawing) may influence reactivity, solubility, and intermolecular interactions, akin to related compounds discussed below .
Properties
Molecular Formula |
C21H15NO6 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
(4-benzoylphenyl) 2-(4-nitrophenoxy)acetate |
InChI |
InChI=1S/C21H15NO6/c23-20(14-27-18-12-8-17(9-13-18)22(25)26)28-19-10-6-16(7-11-19)21(24)15-4-2-1-3-5-15/h1-13H,14H2 |
InChI Key |
AHSSLKVTYKSBCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoylphenyl (4-nitrophenoxy)acetate typically involves the esterification of 4-benzoylphenol with 4-nitrophenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 4-Benzoylphenyl (4-nitrophenoxy)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Benzoylphenyl (4-nitrophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 4-benzoylphenyl (4-nitrophenoxy)acetate exhibit significant anticancer activity. The mechanism often involves the inhibition of specific cellular pathways associated with tumor growth.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of nitrophenyl compounds showed enhanced cytotoxicity against various cancer cell lines, suggesting that modifications to the nitrophenyl structure can lead to improved therapeutic efficacy .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Research Findings : In vivo studies have shown that derivatives of this compound can reduce carrageenan-induced edema in rat models by up to 76%, indicating strong anti-inflammatory effects .
Enzyme Activity Assays
4-Benzoylphenyl (4-nitrophenoxy)acetate serves as a substrate in enzyme activity assays, particularly for esterases and lipases. Its ability to release nitrophenol upon hydrolysis makes it a valuable tool for quantifying enzyme activity.
- Application Example : The compound is frequently used in laboratory settings to assess the activity of various hydrolases, providing insights into metabolic processes .
Drug Delivery Systems
The incorporation of 4-benzoylphenyl (4-nitrophenoxy)acetate into drug delivery systems has been explored due to its favorable solubility and stability profile. Its structure allows for modifications that can enhance drug solubility and bioavailability.
Liquid Crystals
Research has indicated potential applications in liquid crystal technology, where compounds like 4-benzoylphenyl (4-nitrophenoxy)acetate can be utilized to develop new liquid crystal materials with specific optical properties.
- Synthesis Example : A study synthesized novel liquid crystalline materials incorporating similar structures, demonstrating their utility in display technologies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Benzoylphenyl (4-nitrophenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins. Additionally, the benzoyl group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of 4-benzoylphenyl (4-nitrophenoxy)acetate with its analogs:
*Note: The molecular formula for 4-benzoylphenyl (4-nitrophenoxy)acetate is inferred as C₂₁H₁₅NO₅ based on structural analogs.
Key Observations:
- Lipophilicity: The benzoyl group in 4-benzoylphenyl (4-nitrophenoxy)acetate likely increases lipophilicity compared to ethyl or methyl esters, impacting solubility and membrane permeability.
- Crystallinity: Ethyl 2-(4-nitrophenoxy)acetate crystallizes in a monoclinic system (P21/c) with intermolecular C–H···O bonds, suggesting stable packing arrangements .
Pharmacological and Functional Insights
While direct pharmacological data for 4-benzoylphenyl (4-nitrophenoxy)acetate are absent, related compounds offer insights:
- N-(4-Benzoylphenyl) Pyrrole-2-Carboxamide Derivatives : These structurally related compounds () demonstrated significant anti-hyperlipidemic effects in rat models, reducing triglycerides and LDL cholesterol by >20% at 15 mg/kg . Though the acetate ester differs functionally, the benzoyl group’s role in enhancing bioavailability or target binding may be analogous.
- Biphenyl Analogs: Biphenyl-4-yl (4-nitrophenoxy)acetate’s extended aromatic system could enhance π-stacking in enzyme active sites, a feature exploitable in drug design .
Biological Activity
4-Benzoylphenyl (4-nitrophenoxy)acetate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings from diverse sources.
Chemical Structure
The chemical structure of 4-Benzoylphenyl (4-nitrophenoxy)acetate can be represented as follows:
- Molecular Formula : C16H15NO4
- Molecular Weight : 285.30 g/mol
Antimicrobial Activity
Research has indicated that compounds similar to 4-Benzoylphenyl (4-nitrophenoxy)acetate exhibit significant antimicrobial properties. A study focused on benzofuran derivatives showed that specific substitutions on the benzoyl moiety enhanced antibacterial activity against various strains of bacteria. The presence of electron-withdrawing groups like nitro and halogens was found to increase lipophilicity and thus antimicrobial efficacy .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|
| 4-Benzoylphenyl (4-nitrophenoxy)acetate | 15-20 (varies by strain) |
| Standard Antibiotic (Streptomycin) | 20-25 |
Anticancer Activity
The anticancer potential of 4-Benzoylphenyl (4-nitrophenoxy)acetate has been explored through various in vitro studies. It was found to induce apoptosis in cancer cell lines, particularly in Burkitt’s lymphoma cells, with IC50 values below 10 µM, indicating potent antiproliferative effects. Compounds with nitro groups have been shown to modulate reactive oxygen species (ROS), contributing to their anticancer activity .
Case Study: Burkitt’s Lymphoma
A study evaluated the effects of several related compounds on Burkitt’s lymphoma cell lines. The results demonstrated that 4-Benzoylphenyl (4-nitrophenoxy)acetate significantly reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MUTU-I | <10 | Apoptosis via ROS modulation |
| DG-75 | <10 | Induction of oxidative stress |
Anti-inflammatory Activity
Emerging evidence suggests that compounds with a similar structure may exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in related compounds, indicating a potential pathway for therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of 4-Benzoylphenyl (4-nitrophenoxy)acetate can be attributed to its structural components:
- Benzoyl Moiety : Enhances lipophilicity and facilitates membrane penetration.
- Nitro Group : Increases electron deficiency, enhancing interactions with biological targets.
- Phenoxy Linkage : Provides stability and potential for hydrogen bonding with target proteins.
Q & A
Q. What are the common synthetic routes for 4-Benzoylphenyl (4-nitrophenoxy)acetate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves esterification between 4-benzoylphenol and (4-nitrophenoxy)acetic acid derivatives. A nucleophilic substitution reaction under basic conditions (e.g., K₂CO₃ in acetone) is often employed to attach the 4-nitrophenoxy group to the acetate backbone. Optimization includes:
- Temperature control (40–60°C) to balance reaction rate and side-product formation.
- Molar ratios (1:1.2 for phenol to activated ester) to ensure complete conversion.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Critical parameters like pH and solvent polarity should be monitored via TLC or HPLC to track intermediates.
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : Use - and -NMR to confirm the ester linkage and aromatic substitution patterns. The 4-nitro group induces deshielding in adjacent protons (δ 8.2–8.4 ppm) .
- IR : Validate ester carbonyl (C=O stretch at ~1740 cm) and nitro group (asymmetric stretch at ~1520 cm) .
- X-ray crystallography : For absolute configuration, grow single crystals in ethyl acetate/hexane. Use SHELXL for refinement (R-factor < 0.07), noting monoclinic systems (space group P2₁/c) with unit cell parameters comparable to ethyl 2-(4-nitrophenoxy)acetate (e.g., a = 5.38 Å, b = 8.45 Å, c = 24.24 Å) .
Q. What experimental models are suitable for evaluating its pharmacological activity?
Methodological Answer:
- In vitro : Test enzyme inhibition (e.g., lipase or cyclooxygenase) using UV-Vis assays. The 4-nitrophenoxy group allows spectrophotometric monitoring of hydrolytic release (λ = 400–410 nm) .
- In vivo : Use Triton WR-1339-induced hyperlipidemic rats. Administer compound (10–50 mg/kg) and measure serum lipid profiles (total cholesterol, triglycerides) via enzymatic kits. Compare HDL/LDL ratios to derivatives like N-(4-benzoylphenyl)pyrrole-2-carboxamide, which showed a 30–40% reduction in triglycerides .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structure refinement?
Methodological Answer:
- Twinning : Use SHELXL’s TWIN/BASF commands for twinned data. For example, refine a batch scale factor (BASF) to correct for overlapping reflections .
- Disorder : Apply PART/SUMP restraints for split positions. For nitro group disorder, model partial occupancies (e.g., 70:30) and constrain thermal parameters using ISOR .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and verify hydrogen-bonding networks (e.g., C=O···H–O interactions) .
Q. How do substituent modifications (e.g., nitro vs. methoxy groups) impact bioactivity and stability?
Methodological Answer:
- Bioactivity : Replace the 4-nitro group with electron-donating groups (e.g., methoxy) to assess SAR. For example, 4-methoxy analogs may show reduced hydrolytic stability but enhanced receptor binding due to decreased electron withdrawal .
- Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks). Monitor via HPLC: nitro derivatives degrade faster (t = 14 days) compared to halogenated analogs (t > 30 days) .
Q. What strategies resolve contradictions in lipid-lowering efficacy data across structural analogs?
Methodological Answer:
- Dose-response analysis : Test analogs (e.g., 4-benzoylphenyl vs. 4-acetylphenyl) at incremental doses (5–100 mg/kg) to identify non-linear effects .
- Mechanistic studies : Use molecular docking (AutoDock Vina) to compare binding affinities for PPAR-α/γ. Derivatives with para-substituted benzoyl groups show higher docking scores (−9.2 kcal/mol) than ortho-substituted (−7.5 kcal/mol) .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) in Triton model data .
Q. How can computational methods predict hydrolysis kinetics of the 4-nitrophenoxyacetate moiety?
Methodological Answer:
- DFT calculations : Use Gaussian09 at the B3LYP/6-31G(d) level to model transition states. The nitro group lowers the activation energy (ΔG = 18.3 kcal/mol) compared to unsubstituted analogs (ΔG = 22.1 kcal/mol) .
- MD simulations : Run 100-ns simulations in explicit solvent (water) to track ester bond cleavage. Correlate with experimental half-lives (R > 0.85) .
Q. What analytical techniques quantify trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS : Use a C18 column (ACN/water gradient) coupled with ESI-MS to detect unreacted 4-nitrophenol (m/z 139.1). Limit of quantification (LOQ) = 0.1% .
- NMR DOSY : Differentiate impurities via diffusion coefficients. For example, residual acetic acid (δ 2.1 ppm) shows faster diffusion than the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
